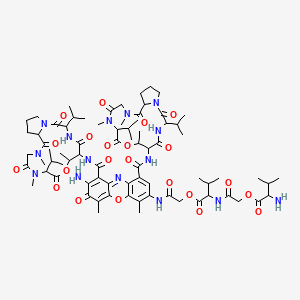
Actinomycin D2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Actinomycin D2 is a DNA inhibitor.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties and Mechanisms
Actinomycin D (ActD) is primarily recognized for its anticancer properties. It is known for binding to both double-stranded and single-stranded DNA, enhancing DNA photosensitization. This interaction with DNA is a key factor in its application as an anticancer agent, as it interferes with RNA polymerase action, inhibiting gene transcription and leading to antitumor activity. ActD's ability to form stable complexes with DNA and induce apoptosis in cancer cells through various pathways, including the Fas- and mitochondria-mediated pathways, highlights its potential as a therapeutic agent for certain cancers, such as HepG2 cells (a human liver cancer cell line) (Chen et al., 2013), (Pan et al., 2001).
DNA Interaction and Photodynamic Therapy
Studies have shown that ActD's interaction with DNA can be harnessed for photodynamic therapy. This application involves using light to activate ActD, leading to the generation of reactive oxygen species and subsequent DNA damage in cancer cells. This novel approach offers a potential for targeted cancer therapy (Pan et al., 2001).
Molecular Modifications and Drug Development
Research on ActD has also focused on its molecular structure to develop more effective and less toxic derivatives. Modifications in its structure, such as methylation, have been explored to enhance its anticancer efficacy while reducing its cytotoxicity. These efforts are aimed at improving the therapeutic index of ActD and expanding its clinical applications (Yang et al., 2002), (Chen et al., 2013).
Mechanisms of Anticancer Activity
ActD's anticancer activity is also attributed to its interaction with specific DNA structures, such as the oncogenic c-Myc promoter G-quadruplex. This interaction leads to the repression of gene expression critical for cancer cell proliferation. Understanding these molecular interactions is key to developing targeted cancer therapies (Kang & Park, 2009).
Applications in Biochemistry and Molecular Biology
Beyond its clinical uses, ActD serves as a valuable tool in biochemistry and molecular biology. Its ability to bind to DNA and inhibit RNA synthesis makes it useful in studying transcription processes and DNA functionality. This broadens its applications beyond therapeutic uses to research and experimental settings (Koba & Konopa, 2005).
Novel Applications and Potential Therapies
Research continues to uncover novel applications of ActD. Its role in affecting the expression of heat shock proteins, which can influence cancer cell sensitivity to chemotherapy, is an emerging area of interest. Understanding these mechanisms can provide insights into overcoming drug resistance in cancer therapy (Ma et al., 2013).
Eigenschaften
CAS-Nummer |
72751-56-5 |
|---|---|
Produktname |
Actinomycin D2 |
Molekularformel |
C76H109N15O22 |
Molekulargewicht |
1584.8 g/mol |
IUPAC-Name |
[2-[[1-[2-[[8-amino-4,6-dimethyl-7-oxo-1,9-bis[[7,11,14-trimethyl-2,5,9,12,15-pentaoxo-3,10-di(propan-2-yl)-8-oxa-1,4,11,14-tetrazabicyclo[14.3.0]nonadecan-6-yl]carbamoyl]phenoxazin-3-yl]amino]-2-oxoethoxy]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl] 2-amino-3-methylbutanoate |
InChI |
InChI=1S/C76H109N15O22/c1-32(2)51(77)73(105)109-31-47(93)80-55(35(7)8)74(106)110-30-46(92)79-43-27-42(65(97)84-56-40(15)111-75(107)60(36(9)10)88(19)48(94)28-86(17)69(101)44-23-21-25-90(44)71(103)53(33(3)4)82-67(56)99)58-63(38(43)13)113-64-39(14)62(96)52(78)50(59(64)81-58)66(98)85-57-41(16)112-76(108)61(37(11)12)89(20)49(95)29-87(18)70(102)45-24-22-26-91(45)72(104)54(34(5)6)83-68(57)100/h27,32-37,40-41,44-45,51,53-57,60-61H,21-26,28-31,77-78H2,1-20H3,(H,79,92)(H,80,93)(H,82,99)(H,83,100)(H,84,97)(H,85,98) |
InChI-Schlüssel |
SEGUUECEFSYLBO-YKTSFKFISA-N |
SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
Kanonische SMILES |
CC1C(C(=O)NC(C(=O)N2CCCC2C(=O)N(CC(=O)N(C(C(=O)O1)C(C)C)C)C)C(C)C)NC(=O)C3=CC(=C(C4=C3N=C5C(=C(C(=O)C(=C5O4)C)N)C(=O)NC6C(OC(=O)C(N(C(=O)CN(C(=O)C7CCCN7C(=O)C(NC6=O)C(C)C)C)C)C(C)C)C)C)NC(=O)COC(=O)C(C(C)C)NC(=O)COC(=O)C(C(C)C)N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
actinomycin D-2 actinomycin D2 AMD-2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



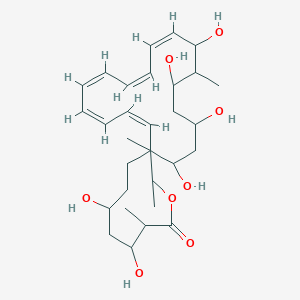
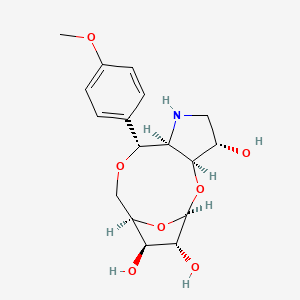
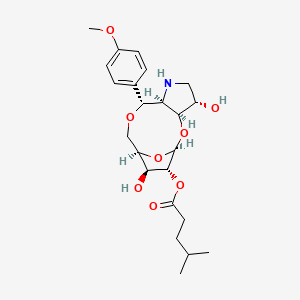
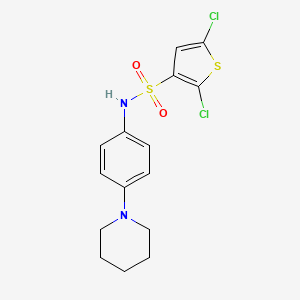
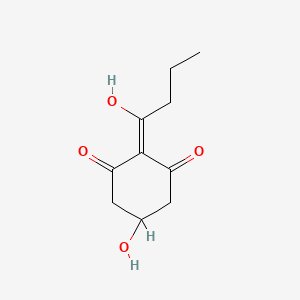
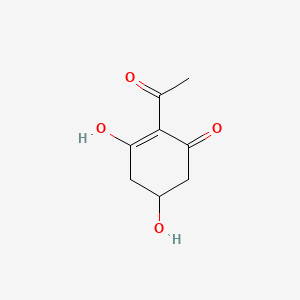
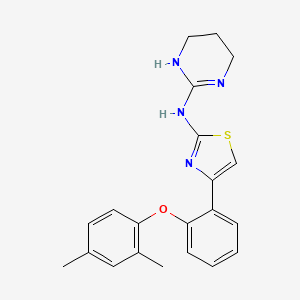
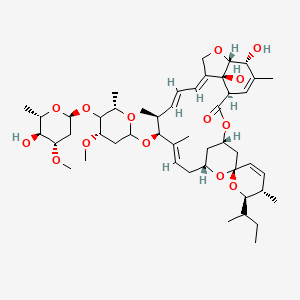
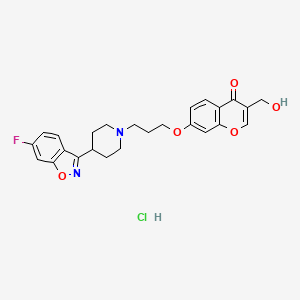
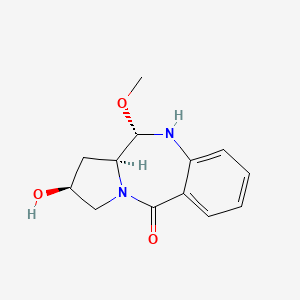
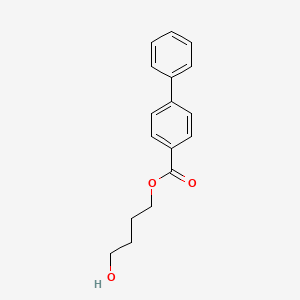
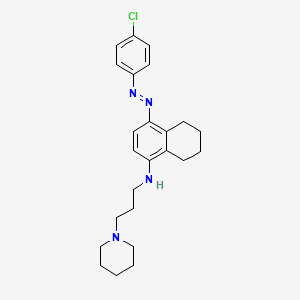
![[3-[(3R)-7-[1-(dimethylcarbamoyl)-6-(4-fluorophenyl)indole-3-carbonyl]-1,3-dihydropyrrolo[1,2-c][1,3]thiazol-3-yl]pyridin-1-ium-1-yl]methyl acetate chloride](/img/structure/B1664302.png)
![4-[[2-Methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]propanoyl]amino]adamantane-1-carboxamide](/img/structure/B1664303.png)